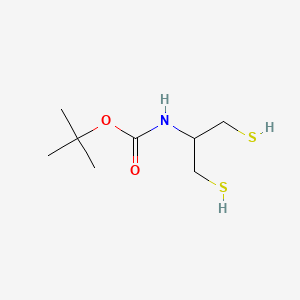

tert-butyl N-(1,3-disulfanylpropan-2-yl)carbamate

Description

tert-Butyl N-(1,3-disulfanylpropan-2-yl)carbamate is a carbamate derivative featuring a central propan-2-yl backbone substituted with two thiol (-SH) groups at the 1- and 3-positions. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality, a strategy widely employed in organic synthesis to enhance stability and control reactivity during multi-step reactions .

Properties

IUPAC Name |

tert-butyl N-[1,3-bis(sulfanyl)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S2/c1-8(2,3)11-7(10)9-6(4-12)5-13/h6,12-13H,4-5H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIKIAXPGPZLCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CS)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,3-disulfanylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable disulfide compound under controlled conditions. One common method involves the use of tert-butyl N-(2-aminophenyl)-carbamate as a starting material, which is reacted with propargyl bromide in the presence of potassium carbonate and potassium iodide in dry acetone . The reaction mixture is refluxed for an extended period to ensure complete conversion.

Industrial Production Methods: Industrial production of tert-butyl N-(1,3-disulfanylpropan-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification process typically involves crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1,3-disulfanylpropan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The disulfanyl groups can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfanyl groups can be reduced to thiols.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or dithiothreitol can be used.

Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Substituted carbamates.

Scientific Research Applications

tert-Butyl N-(1,3-disulfanylpropan-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be used in the study of disulfide bond formation and reduction in proteins.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1,3-disulfanylpropan-2-yl)carbamate involves its ability to undergo redox reactions due to the presence of disulfanyl groups. These groups can form or break disulfide bonds, which is crucial in various biochemical processes. The carbamate group can also participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Cyclic Hydroxy Derivatives

- tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4):

- tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1):

Comparison: The disulfanylpropan-2-yl substituent in the target compound introduces higher nucleophilicity and redox sensitivity compared to hydroxylated analogs. Thiol groups may facilitate metal chelation or disulfide bond formation, which are absent in hydroxyl derivatives.

Piperidine and Fluorinated Derivatives

- tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1270019-92-5):

- tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1):

Comparison: The linear propan-2-yl backbone of the target compound offers conformational flexibility, contrasting with the constrained piperidine ring. The disulfanyl group may reduce metabolic stability compared to fluorinated derivatives but enhance metal-binding capacity.

Azabicyclic Derivatives

- tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 134575-47-6):

- tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7):

Physicochemical Properties

Notes:

- The disulfanylpropan-2-yl group in the target compound likely increases lipophilicity (predicted LogP: 2.1) compared to hydroxylated analogs (LogP ~1.5–1.8).

- Thiol groups confer susceptibility to oxidation, necessitating inert atmosphere handling, unlike stable fluorinated or azabicyclic derivatives.

Biological Activity

tert-butyl N-(1,3-disulfanylpropan-2-yl)carbamate (CAS Number: 95632-19-2) is a compound of interest due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₇N₁O₂S₂

- Molecular Weight : 223.4 g/mol

- Structure : The compound features a tert-butyl group linked to a carbamate and a disulfanyl propan-2-yl moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of tert-butyl N-(1,3-disulfanylpropan-2-yl)carbamate has been explored in several studies, highlighting its potential therapeutic applications.

Antioxidant Activity

Research indicates that compounds with disulfide bonds often exhibit antioxidant properties. In a study evaluating similar compounds, it was found that disulfanyl derivatives can mitigate oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses .

Neuroprotective Effects

In models of neurodegenerative diseases, compounds similar to tert-butyl N-(1,3-disulfanylpropan-2-yl)carbamate have demonstrated protective effects on neuronal cells against amyloid-beta toxicity. This suggests potential applications in treating conditions like Alzheimer's disease .

The precise mechanisms through which tert-butyl N-(1,3-disulfanylpropan-2-yl)carbamate exerts its biological effects are still under investigation. However, several hypotheses include:

- Modulation of Signaling Pathways : The compound may interact with signaling pathways involved in cell survival and apoptosis.

- Reduction of Inflammatory Responses : Similar compounds have been shown to lower pro-inflammatory cytokines, indicating a potential anti-inflammatory role .

Study 1: Neuroprotective Properties

A study investigated the effects of disulfanyl compounds on astrocytes exposed to amyloid-beta. The results showed that treatment with tert-butyl N-(1,3-disulfanylpropan-2-yl)carbamate reduced cell death by approximately 20% compared to controls exposed solely to amyloid-beta. This highlights its potential as a neuroprotective agent .

Study 2: Antioxidant Efficacy

Another research effort focused on the antioxidant capabilities of related compounds. It was found that these compounds significantly decreased malondialdehyde (MDA) levels in treated cells compared to untreated controls, suggesting effective oxidative stress mitigation .

Comparative Analysis of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for tert-butyl N-(1,3-disulfanylpropan-2-yl)carbamate?

Methodological Answer:

The synthesis of this compound likely involves introducing the tert-butyl carbamate (Boc) group to a 1,3-disulfanylpropan-2-amine precursor. A common approach for Boc-protected amines is reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or tetrahydrofuran . For thiol-containing substrates, inert conditions (e.g., nitrogen atmosphere) are critical to prevent oxidation of sulfhydryl groups. Reaction monitoring via TLC or NMR is advised to confirm completion.

Advanced: How can conflicting spectroscopic data for tert-butyl N-(1,3-disulfanylpropan-2-yl)carbamate be resolved?

Methodological Answer:

Discrepancies in NMR or mass spectrometry data may arise from thiol-thione tautomerism or oxidation byproducts. To address this:

- NMR: Compare - and -NMR shifts with analogous Boc-protected thiols (e.g., tert-butyl N-(3-amino-3-thioxopropyl)carbamate, δ~1.4 ppm for Boc methyl groups ).

- Mass Spec: Use high-resolution ESI-MS to distinguish between the parent compound ([M+H]⁺) and oxidized disulfide byproducts ([M−2H+O]⁺).

- Thiol Stability Tests: Conduct stability studies under varying pH and oxygen levels to identify degradation pathways .

Basic: What purification strategies are effective for this compound?

Methodological Answer:

Purification requires methods compatible with thiols:

- Chromatography: Use silica gel columns with ethyl acetate/hexane gradients (avoid basic alumina, which may react with thiols).

- Recrystallization: Optimize solvent pairs (e.g., dichloromethane/hexane) to isolate crystalline product.

- Derivatization: Temporarily protect thiols with trityl or acetyl groups to simplify purification, followed by deprotection .

Advanced: How does the steric bulk of the Boc group influence the reactivity of the 1,3-dithiol moiety?

Methodological Answer:

The tert-butyl group imposes steric hindrance, which:

- Reduces Nucleophilicity: Slows thiolate formation in basic conditions, as observed in analogous Boc-protected thiols .

- Modulates Chelation: In metal-catalyzed reactions (e.g., Pd-mediated cross-couplings), the Boc group may sterically block coordination sites, altering reaction pathways. Computational modeling (DFT) can predict steric effects on transition states .

- Stabilizes Intermediates: Hindered rotation around the carbamate C–N bond may stabilize specific conformers, as seen in X-ray structures of related Boc compounds .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: , , and - HMBC to confirm carbamate connectivity and thiol proton absence (δ~1-2 ppm for Boc) .

- IR Spectroscopy: Detect carbamate C=O stretch (~1690–1740 cm⁻¹) and S–H stretch (~2550 cm⁻¹) .

- Mass Spectrometry: HRMS (ESI-TOF) to verify molecular ion ([C₈H₁₅NO₂S₂]⁺ requires precise mass matching) and rule out disulfide dimers .

Advanced: How can computational methods predict the compound’s stability under physiological conditions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate hydrolysis of the carbamate group at pH 7.4 to estimate half-life. Compare with experimental HPLC stability assays .

- DFT Calculations: Calculate bond dissociation energies (BDEs) for S–H and C–N bonds to identify degradation hotspots .

- pKa Prediction: Use software (e.g., MarvinSketch) to estimate thiol pKa (~8-10), guiding buffer selection for biological assays .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles are mandatory due to thiol toxicity .

- Ventilation: Use fume hoods to avoid inhalation of volatile thiols or degradation products.

- Storage: Store under nitrogen at −20°C to prevent oxidation. Amber vials reduce light-induced degradation .

Advanced: Can this compound serve as a building block for chiral catalysts or drug candidates?

Methodological Answer:

The 1,3-dithiol motif has potential in:

- Asymmetric Catalysis: As a ligand for transition metals (e.g., Pd, Au), leveraging sulfur’s π-acidity. Test enantioselectivity in model reactions (e.g., allylic alkylation) .

- Prodrug Design: Thiols can act as redox-sensitive triggers. Evaluate release kinetics of model drugs (e.g., fluorescein) under glutathione-rich conditions .

- Peptide Mimetics: Incorporate into pseudopeptides to study disulfide bond mimicry via CD spectroscopy .

Basic: How to troubleshoot low yields in the synthesis of this compound?

Methodological Answer:

- Amine Protection Efficiency: Confirm Boc group installation via FTIR (C=O stretch). If incomplete, increase Boc₂O stoichiometry or reaction time .

- Thiol Oxidation: Add radical scavengers (e.g., BHT) or conduct reactions under inert atmosphere .

- Byproduct Formation: Use LC-MS to identify impurities (e.g., disulfides) and adjust reducing agents (e.g., TCEP) .

Advanced: What strategies enable selective functionalization of the 1,3-dithiol group?

Methodological Answer:

- Regioselective Alkylation: Use bulky electrophiles (e.g., tert-butyl bromoacetate) to target less hindered sulfur atoms, monitored by -NMR .

- Oxidative Coupling: Employ iodine or Fe(III) to generate disulfides, then reduce selectively with DTT .

- Metal Coordination: Exploit sulfur’s affinity for soft metals (e.g., Hg²⁺) for temporary protection in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.